molecular formula C9H8Cl2O2S B2485119 (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride CAS No. 2029703-66-8

(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2485119
CAS No.: 2029703-66-8
M. Wt: 251.12
InChI Key: OSJUKSATPIMPLU-DTWKUNHWSA-N
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Description

(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring substituted with a 3-chlorophenyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation. One common method involves the reaction of 3-chlorophenylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the cyclopropane ring can lead to ring-opening and formation of more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to modify biomolecules through sulfonylation, aiding in the study of protein function and interactions.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The sulfonyl chloride group can be used to introduce sulfonamide functionalities, which are common in many drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, modifying the structure and function of target molecules. The cyclopropane ring provides rigidity and stability to the compound, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride
  • (1R,2S)-2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride
  • (1R,2S)-2-(3-Methylphenyl)cyclopropane-1-sulfonyl chloride

Uniqueness

(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the 3-chlorophenyl group, which can influence its electronic properties and reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s behavior in different environments.

Properties

IUPAC Name

(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUKSATPIMPLU-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2029703-66-8
Record name rac-(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride
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